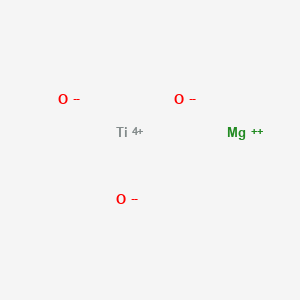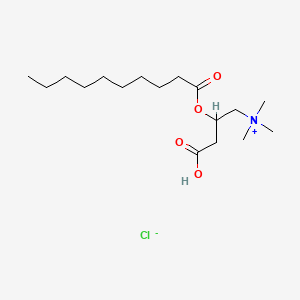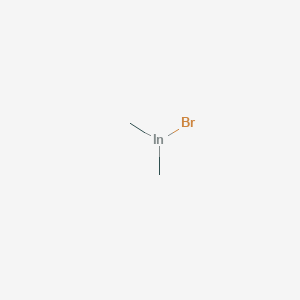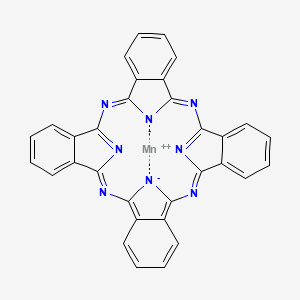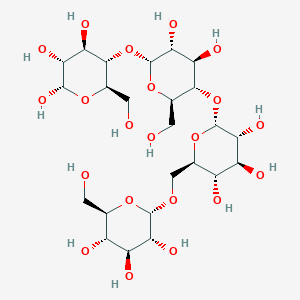
alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp
Vue d'ensemble
Description
The compound is a type of oligosaccharide, which are carbohydrates that consist of three to ten monosaccharides, or simple sugars . The notation “alpha-D-Glcp” refers to the alpha configuration of D-glucose (Glcp). The numbers in parentheses indicate the positions of the carbon atoms involved in the glycosidic bond between the sugar units .
Synthesis Analysis
The synthesis of such oligosaccharides often involves enzymatic processes . For instance, beta-galactosidase (EC 3.2.1.23) can catalyze the transfer of galactosyl units from lactose to other lactose or intermediate GOS species .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the multiple sugar units and the glycosidic bonds between them. The exact structure would depend on the positions of these bonds, which are indicated by the numbers in the compound’s name .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the breaking or forming of glycosidic bonds. These reactions could be catalyzed by various enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Oligosaccharides in general are known to be soluble in water and have a sweet taste .Applications De Recherche Scientifique
Conformational Analysis using NMR and Simulation Techniques
The conformational flexibilities of trisaccharides, including alpha-D-Glcp variants, have been explored using Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD), and hydrodynamics calculations. This research highlights the impact of changing the anomeric configuration on oligosaccharide rigidity and the potential presence of anti-conformations in certain linkages (Dixon et al., 2003).
Synthesis and Applications in Glycolipid-type Antigens
The synthesis of oligosaccharide components of glycolipid-type antigens from Mycobacterium smegmatis, involving alpha-D-Glcp units, has been achieved. This research contributes to understanding the structural composition of glycolipids in various bacterial species (Szurmai et al., 1987).
Effects on Plant Growth
Research on pentasaccharide and heptasaccharide derivatives, including beta-D-Glcp and alpha-D-Glcp units, has shown their ability to stimulate plant growth. This study provides insights into the potential agricultural applications of these oligosaccharides (Liu et al., 2008).
Novel Oligosaccharides for Food and Feed
The use of alternansucrase in producing novel oligosaccharides from substrates like gentiobiose, which include alpha-d-Glcp units, has been investigated. This research is significant for developing new sweeteners and improving the taste profiles of food products (Ĉoté, 2009).
Synthesis as Substrates for Enzyme Assays
The synthesis of alpha-D-Glcp-containing compounds for use in alpha-glucosidase I enzyme assays has been reported. This research aids in developing substrates for evaluating enzyme activity and potential inhibitors (Scaman et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCRLIOSBQLHS-UJDJLXLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115217 | |
| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101115217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp | |
CAS RN |
13264-95-4 | |
| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13264-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101115217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





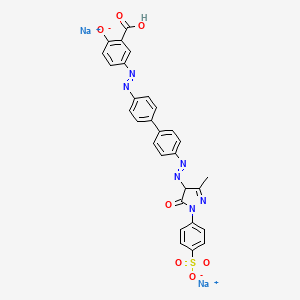
![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)
